
7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one is a synthetic organic compound known for its unique photophysical properties. It belongs to the class of coumarin derivatives, which are widely studied for their fluorescent characteristics. This compound is particularly interesting due to its dual amino substitution, which enhances its fluorescence and makes it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with diethylamine and dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, each with distinct photophysical properties.
Wissenschaftliche Forschungsanwendungen
7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the development of fluorescent dyes and sensors.
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, it emits fluorescence, which can be detected and measured. The molecular targets include various cellular components, and the pathways involved are related to the absorption and emission of light energy. The presence of diethylamino and dimethylamino groups enhances the compound’s ability to interact with light, making it highly efficient as a fluorescent probe.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Diethylamino-4-methylcoumarin
- 7-(Dimethylamino)-4-hydroxycoumarin
- 7-(Diethylamino)-4-hydroxycoumarin
Uniqueness
Compared to similar compounds, 7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one exhibits enhanced fluorescence due to the dual amino substitution. This makes it particularly useful in applications requiring high sensitivity and specificity.
Eigenschaften
CAS-Nummer |
874124-73-9 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
7-(diethylamino)-3-(dimethylamino)chromen-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(6-2)12-8-7-11-9-13(16(3)4)15(18)19-14(11)10-12/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
WTNHGZWKXNGVST-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


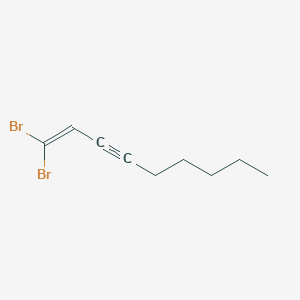
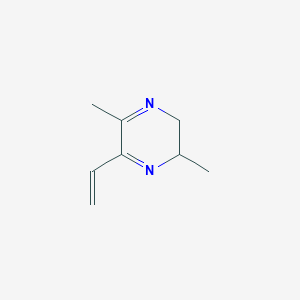
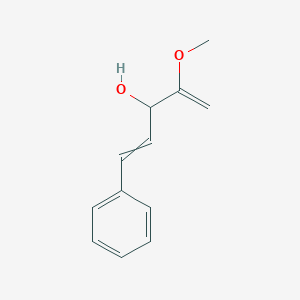
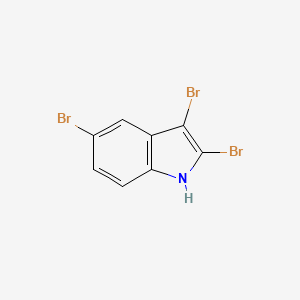
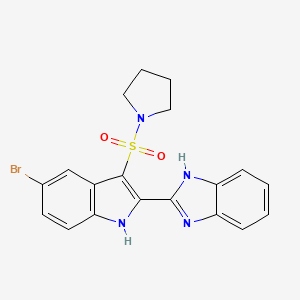
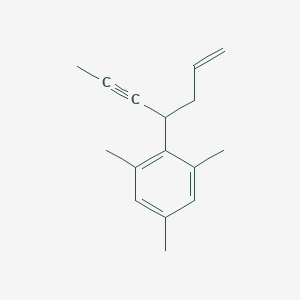
![3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione](/img/structure/B12611199.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)
![4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl](/img/structure/B12611208.png)

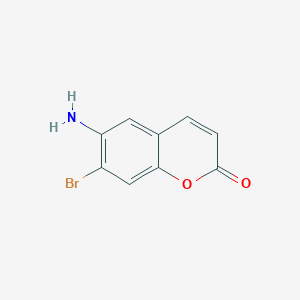


![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)
